

An In-depth Technical Guide to 4-Pentylphenol-d5: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pentylphenol-d5

Cat. No.: B15556434

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthesis pathway for **4-Pentylphenol-d5** (4-n-Pentylphenol-2,3,5,6-d4,OD). This deuterated standard is a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis and metabolic studies.

Core Chemical and Physical Properties

Quantitative data for **4-Pentylphenol-d5** and its non-deuterated analogue are summarized below. Properties for the non-deuterated form are provided for reference, as they are expected to be physically similar.

Property	4-Pentylphenol-d5 (Isotopologue)	4-Pentylphenol (Non-deuterated Analogue)
Synonyms	4-n-Pentylphenol-2,3,5,6-d4,OD, p-Amylphenol-d5	4-n-Pentylphenol, p-Amylphenol, p-Hydroxy-n-pentylbenzene[1]
CAS Number	126839-95-0	14938-35-3[2][3]
Molecular Formula	C ₁₁ H ₁₁ D ₅ O	C ₁₁ H ₁₆ O[2]
Molecular Weight	169.28 g/mol	164.24 g/mol [2]
Isotopic Purity	≥ 98 atom % D	N/A
Physical State	Not specified; likely solid or liquid near room temperature.	White to pale yellow solid or clear light yellow liquid[1][3]
Melting Point	Not specified.	22 - 25 °C[3]
Boiling Point	Not specified.	250 °C[3]
Density	Not specified.	0.960 g/cm ³ (at 20 °C)[3]

Proposed Synthesis of 4-Pentylphenol-d5

While specific literature detailing the synthesis of **4-Pentylphenol-d5** is not readily available, a robust synthetic route can be proposed based on the well-established synthesis of its non-deuterated counterpart.[3] The strategy involves a three-step sequence starting from commercially available phenol-d6: (1) O-acylation with pentanoyl chloride, (2) a Lewis-acid catalyzed Fries rearrangement to form the para-substituted phenone, and (3) a Wolff-Kishner reduction of the ketone to yield the final product.

Experimental Protocols

Step 1: Synthesis of Phenyl-d5-valerate (O-Acylation)

- **Methodology:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol-d6 (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether. Add an anhydrous base, such as pyridine or triethylamine (1.1 eq), and cool the mixture to 0 °C in an ice bath. Add

pentanoyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding dilute hydrochloric acid. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude phenyl-d5-valerate, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 4'-Hydroxy-d4-valerophenone (Fries Rearrangement)

- **Methodology:** To a flame-dried reaction vessel under a nitrogen atmosphere, add phenyl-d5-valerate (1.0 eq).[4] Cool the vessel to 0 °C and add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, controlling the initial exotherm.[4] After the addition, slowly heat the reaction mixture to 100-120 °C and maintain for 2-4 hours.[3] The reaction is highly temperature-dependent, with higher temperatures favoring the formation of the ortho-isomer, while lower temperatures favor the desired para-isomer.[4] Monitor the rearrangement by TLC or GC-MS. After cooling to room temperature, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with ethyl acetate or diethyl ether. Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting 4'-hydroxy-d4-valerophenone can be purified by recrystallization or column chromatography.

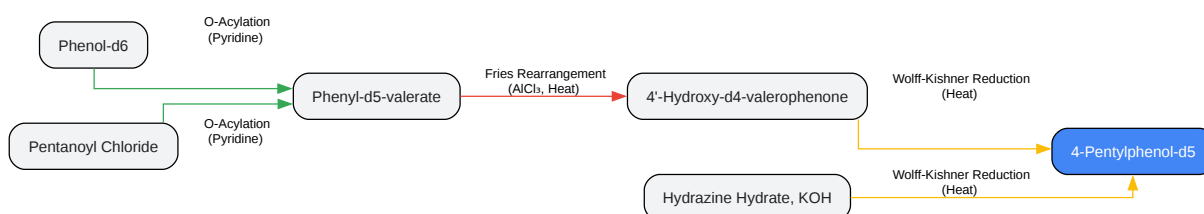
Step 3: Synthesis of **4-Pentylphenol-d5** (Wolff-Kishner Reduction)

- **Methodology:** The Wolff-Kishner reduction is employed to reduce the ketone to a methylene group under basic conditions.[5][6] In a round-bottom flask fitted with a reflux condenser, combine 4'-hydroxy-d4-valerophenone (1.0 eq), hydrazine hydrate (4-5 eq), and a high-boiling solvent like diethylene glycol.[5][7] Add potassium hydroxide (KOH, 4-5 eq) pellets to the mixture. Heat the reaction to 120-140 °C for 1-2 hours to facilitate the formation of the hydrazone intermediate.[5] After this period, increase the temperature to 190-210 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 3-5 hours). Cool the reaction mixture, dilute with water, and acidify with dilute HCl to protonate the phenoxide. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, **4-Pentylphenol-d5**, can

be purified by column chromatography on silica gel or by vacuum distillation. The final hydroxyl proton (OD) is readily exchangeable with protic solvents or moisture in the air.

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for **4-Pentylphenol-d5**.



[Click to download full resolution via product page](#)

Caption: Proposed three-step synthesis of **4-Pentylphenol-d5**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 14938-35-3: 4-Pentylphenol | CymitQuimica [cymitquimica.com]
- 2. 4-Pentylphenol | C₁₁H₁₆O | CID 26975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Pentylphenol – Wikipedia [de.wikipedia.org]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Pentylphenol-d5: Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556434#4-pentylphenol-d5-chemical-properties-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com